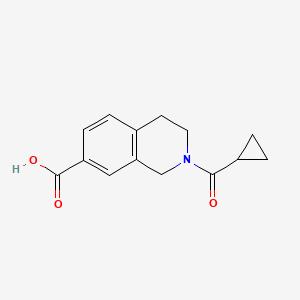
2-(4-Quinolin-6-ylphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Quinolin-6-ylphenoxy)propanoic acid, also known as QPP, is a synthetic compound that has gained attention due to its potential applications in scientific research. QPP is a derivative of 6-quinolinecarboxylic acid and has been synthesized by various methods.
Mecanismo De Acción
The mechanism of action of 2-(4-Quinolin-6-ylphenoxy)propanoic acid is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been found to modulate the immune response and to have anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Quinolin-6-ylphenoxy)propanoic acid in lab experiments is its specificity for the PI3K/Akt/mTOR signaling pathway, which makes it a useful tool for studying this pathway. This compound also has low toxicity and is relatively stable. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 2-(4-Quinolin-6-ylphenoxy)propanoic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
Métodos De Síntesis
2-(4-Quinolin-6-ylphenoxy)propanoic acid has been synthesized by various methods, including the reaction of 6-chloroquinoline-3-carboxylic acid with 4-(2-bromoethoxy)phenol in the presence of a base, and the reaction of 6-chloroquinoline-3-carboxylic acid with 4-(2-hydroxyethoxy)phenylboronic acid in the presence of a palladium catalyst. The yield of this compound from these methods ranges from 20-60%.
Aplicaciones Científicas De Investigación
2-(4-Quinolin-6-ylphenoxy)propanoic acid has been found to have potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
2-(4-quinolin-6-ylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(18(20)21)22-16-7-4-13(5-8-16)14-6-9-17-15(11-14)3-2-10-19-17/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVXZAPAOAUVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B7627833.png)
![4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7627847.png)
![3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid](/img/structure/B7627853.png)
![3-[(3-Amino-3-cyclopropylpropanoyl)amino]benzoic acid](/img/structure/B7627857.png)
![2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B7627863.png)
![2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)


